dimethyl(2-phenylethynyl)silane
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Overview
Description
Dimethyl(2-phenylethynyl)silane is an organosilicon compound with the molecular formula C10H12Si It is characterized by the presence of a silicon atom bonded to two methyl groups and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethynyl)silane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with phenylacetylene in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert the compound into silanes or silyl ethers using reducing agents like lithium aluminum hydride.
Substitution: The phenylethynyl group can be substituted with other functional groups through reactions with halogens or organometallic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, organometallic reagents
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, silanes, and silyl ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl(2-phenylethynyl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique chemical properties.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl(2-phenylethynyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the silicon atom can form covalent bonds with other elements. These interactions facilitate the compound’s reactivity and its ability to undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Dimethylphenylsilane: Similar in structure but lacks the phenylethynyl group.
Diphenyl(2-phenylethynyl)silane: Contains two phenyl groups instead of two methyl groups.
Trimethylsilylacetylene: Contains three methyl groups bonded to silicon and an acetylene group.
Uniqueness
Dimethyl(2-phenylethynyl)silane is unique due to the presence of both methyl and phenylethynyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
dimethyl(2-phenylethynyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Si/c1-11(2)9-8-10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQVPTPDZWZPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C#CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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